molecular formula C11H17ClN2O B6249547 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide CAS No. 2758002-84-3

2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide

Cat. No.: B6249547
CAS No.: 2758002-84-3
M. Wt: 228.72 g/mol
InChI Key: LBGUSONZNLQDHN-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chloro group, a cyano group, and a cyclohexyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide typically involves the reaction of 2-chloroacetamide with 1-cyanoethylamine and cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:

2-chloroacetamide+1-cyanoethylamine+cyclohexylamineThis compound\text{2-chloroacetamide} + \text{1-cyanoethylamine} + \text{cyclohexylamine} \rightarrow \text{this compound} 2-chloroacetamide+1-cyanoethylamine+cyclohexylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and cyano groups can participate in binding interactions, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-cyanoethyl)-N-propylacetamide
  • 2-chloro-N-(1-cyanoethyl)isonicotinamide
  • 2-chloro-N-(1-cyanoethyl)-N-methylfuran-3-carboxamide

Uniqueness

2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and hydrophobic properties. This can influence its reactivity and interaction with biological targets compared to other similar compounds.

Properties

CAS No.

2758002-84-3

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

2-chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide

InChI

InChI=1S/C11H17ClN2O/c1-9(8-13)14(11(15)7-12)10-5-3-2-4-6-10/h9-10H,2-7H2,1H3

InChI Key

LBGUSONZNLQDHN-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)N(C1CCCCC1)C(=O)CCl

Purity

95

Origin of Product

United States

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